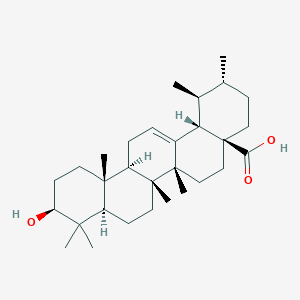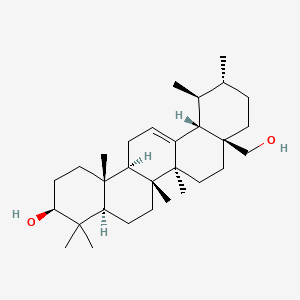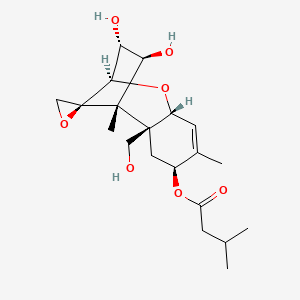
T-2トリオール
概要
説明
T-2 triol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. T-2 triol is a derivative of T-2 toxin, which is one of the most toxic trichothecenes. The compound has a complex structure characterized by multiple hydroxyl groups, which contribute to its high reactivity and toxicity.
科学的研究の応用
T-2 triol has several scientific research applications across various fields:
Chemistry: In chemistry, T-2 triol is used as a model compound to study the reactivity and toxicity of trichothecenes. It serves as a reference standard in analytical methods for detecting and quantifying trichothecenes in food and feed.
Biology: In biological research, T-2 triol is used to investigate the mechanisms of mycotoxin-induced toxicity. Studies focus on its effects on cellular processes, such as protein synthesis inhibition and oxidative stress.
Medicine: T-2 triol is studied for its potential therapeutic applications, including its use as an immunosuppressive agent. Research also explores its role in inducing apoptosis in cancer cells.
Industry: In the agricultural industry, T-2 triol is used to assess the contamination levels of trichothecenes in crops and animal feed. .
作用機序
T-2 Triol, also known as T-2 Toxin Triol, is a trichothecene mycotoxin derived from the metabolism of T-2 toxin . It is less toxic than T-2 toxin but still exerts significant effects on biological systems .
Target of Action
T-2 Triol primarily targets the antioxidant defense system of cells . It interacts with glutathione (GSH), a crucial antioxidant in cells, and enzymes related to GSH such as glutathione peroxidase (GPx) and glutathione S-transferase (GST) .
Mode of Action
T-2 Triol interacts with its targets, leading to changes in the antioxidant defense system of cells . Exposure to T-2 Triol and other mycotoxins results in an overall decrease in GSH levels . The enzymatic activities related to GSH (GPx and GST) are also affected
生化学分析
Biochemical Properties
T-2 Triol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzymes CYP3A4 and carboxylesterase contribute to T-2 Triol metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .
Cellular Effects
T-2 Triol has potent toxic effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . T-2 Triol exerts its immunotoxic effects by signaling through JAK/STAT but not MAPK .
Molecular Mechanism
T-2 Triol exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . T-2 Triol can induce immunotoxicity via the JAK1/STAT2 pathway, epidermal cell apoptosis via the MAPK/P38 pathway, and neurotoxicity by interfering with neurotransmitters .
Dosage Effects in Animal Models
The effects of T-2 Triol vary with different dosages in animal models. A low dose of T-2 Triol can enhance the resistance of animals to pathogens, while a high dose of T-2 Triol can greatly reduce the immunity of animals .
Metabolic Pathways
T-2 Triol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
T-2 Triol is transported and distributed within cells and tissues. After exposition or ingestion, T-2 Triol is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .
準備方法
Synthetic Routes and Reaction Conditions: T-2 triol can be synthesized through the hydrolysis of T-2 toxin. The process involves the use of alkaline conditions to break down T-2 toxin into its metabolites, including T-2 triol. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete hydrolysis.
Industrial Production Methods: Large-scale production of T-2 triol involves the biosynthetic production of T-2 toxin using cultures of Fusarium sporotrichioides. The T-2 toxin is then subjected to alkaline hydrolysis to produce T-2 triol. The separation and isolation of T-2 triol from the reaction mixture are achieved using fast centrifugal partition chromatography, which allows for the efficient purification of the compound .
化学反応の分析
Types of Reactions: T-2 triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: T-2 triol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation process converts the hydroxyl groups into carbonyl groups, resulting in the formation of ketones or aldehydes.
Reduction: Reduction of T-2 triol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically converts carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involving T-2 triol often occur at the hydroxyl groups. Common reagents include acyl chlorides or alkyl halides, which replace the hydroxyl groups with acyl or alkyl groups, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of T-2 triol can produce diketones, while reduction can yield polyols. Substitution reactions can result in the formation of esters or ethers .
類似化合物との比較
T-2 triol is structurally and functionally similar to other type A trichothecenes, such as HT-2 toxin, neosolaniol, and T-2 tetraol. it has unique features that distinguish it from these compounds:
HT-2 Toxin: HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxic effects. T-2 triol has additional hydroxyl groups, which enhance its reactivity and toxicity.
Neosolaniol: Neosolaniol is another type A trichothecene with a similar structure. T-2 triol differs in the number and position of hydroxyl groups, affecting its chemical behavior and biological activity.
T-2 Tetraol: T-2 tetraol is a metabolite of T-2 toxin with four hydroxyl groups. .
特性
IUPAC Name |
[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKBBLCGQHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97373-21-2, 34114-98-2 | |
| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T2 Triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



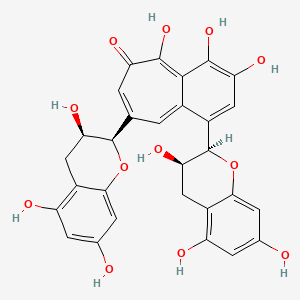




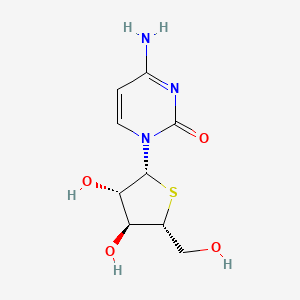



![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)

